De-4'-O-methylyangambin
Description
Significance of Lignan (B3055560) Research in Natural Product Chemistry
Lignans (B1203133) represent a large and diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. numberanalytics.comrsc.org Their structural complexity and wide distribution in the plant kingdom have made them a significant area of research in natural product chemistry. frontiersin.orgtechscience.com Scientists are drawn to lignans for their varied biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. numberanalytics.comtechscience.com The study of lignans contributes to a deeper understanding of plant biochemistry and provides a foundation for the potential development of new therapeutic agents. frontiersin.orgtechscience.com Research in this field has seen a substantial increase, with approximately 80% of lignan-related papers published since the year 2000, indicating a growing interest in this class of natural products. frontiersin.org
Historical Context of De-4'-O-methylyangambin Discovery
This compound has been isolated from various plant sources. It has been identified in Zanthoxylum armatum and the seeds of Cassia tora. medchemexpress.comchemfaces.com Another reported source of this lignan is the plant Icacina trichantha. biosynth.com The isolation and characterization of this compound are accomplished through advanced analytical techniques, which are crucial for distinguishing it from other closely related lignans. ontosight.ai Its identification has contributed to the growing library of known lignans and has prompted further investigation into its chemical properties and potential applications.
Classification and Structural Features of this compound within Lignans
This compound belongs to the furofuran subclass of lignans. rsc.orgontosight.ai Its chemical structure is characterized by a central furo[3,4-c]furan ring system. ontosight.ai Attached to this core are two substituted phenyl rings. Specifically, its full chemical name is 4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol. ontosight.ai This intricate arrangement of atoms, including several chiral centers, results in a complex three-dimensional structure. ontosight.ai The presence of multiple methoxy (B1213986) groups and a phenol (B47542) moiety are key features that influence its chemical behavior and are thought to contribute to its biological activities. ontosight.ai
Compound Data
| Compound Name |
| This compound |
| Yangambin (B1684255) |
| Epiyangambin |
| Diayangambin |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C23H28O8 | chemfaces.combiocrick.com |
| Molecular Weight | 432.5 g/mol | chemfaces.com |
| CAS Number | 149250-48-6 | medchemexpress.comchemfaces.compharmaffiliates.com |
| Physical Description | Powder | chemfaces.com |
| Classification | Lignan, Furofuran lignan | medchemexpress.comontosight.aimedchemexpress.com |
| Known Sources | Zanthoxylum armatum, Cassia tora, Icacina trichantha | medchemexpress.comchemfaces.combiosynth.com |
| Reported Activities | Antibacterial, Analgesic | chemfaces.comtargetmol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O8/c1-25-16-6-12(7-17(26-2)20(16)24)21-14-10-31-22(15(14)11-30-21)13-8-18(27-3)23(29-5)19(9-13)28-4/h6-9,14-15,21-22,24H,10-11H2,1-5H3/t14-,15-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQKDTUOKAQNT-ZYNNUQKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of De 4 O Methylyangambin
Botanical Sources and Distribution
The occurrence of De-4'-O-methylyangambin has been documented in a limited number of plant species, with research primarily pointing towards the genus Zanthoxylum.
Zanthoxylum armatum as an Additional Source
In contrast, Zanthoxylum armatum DC., a plant belonging to the Rutaceae family, is a well-documented source of this compound medchemexpress.com. This species, also known as Winged Prickly Ash, is a traditional medicine and spice, particularly in parts of Asia. Phytochemical studies of Z. armatum have led to the isolation and identification of numerous lignans (B1203133), including this compound, from its roots and peels researchgate.net.
Research has confirmed the presence of a diverse array of lignans in this plant, such as asarinin, fargesin, kobusin, and eudesmin, alongside this compound researchgate.netnih.gov. The confirmation of this compound in Z. armatum has made it a key target species for developing optimized extraction and analytical methodologies.
Other Documented Plant Species
Based on available literature, the natural occurrence of this compound appears to be highly specific. Currently, Zanthoxylum armatum is the principal and most reliably documented botanical source. While the Zanthoxylum genus contains many species known to produce lignans, specific documentation identifying this compound in other species is not widely reported. Further phytochemical screening of related species may reveal additional sources in the future.
Advanced Extraction Techniques for this compound
The isolation of lignans from plant matrices requires efficient extraction methods. Modern techniques aim to improve yield, reduce solvent consumption, and shorten extraction times compared to conventional methods. For this compound, a specific optimized protocol has been developed using a systematic approach.
A key study utilized an orthogonal design to determine the optimal conditions for extracting this compound and other lignans from the roots of Z. armatum researchgate.net. This statistical approach allows for the simultaneous investigation of multiple variables. The study identified the most critical factors influencing extraction efficiency as the ethanol (B145695) concentration, extraction time, and the liquid-to-solid ratio. The established optimal parameters from this research are detailed in the table below.
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol (B129727) |
| Liquid-to-Solid Ratio | 12:1 (mL/g) |
| Extraction Time | 30 minutes |
| Extraction Method | Ultrasonic-assisted extraction |
Other advanced methods commonly applied to the extraction of lignans from various plant sources include Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) nih.govmdpi.com. These techniques leverage microwave energy or supercritical fluids (like CO₂) to enhance the extraction process, offering green and efficient alternatives to traditional solvent extraction.
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound. A multi-step approach is typically employed, starting with preliminary separation followed by high-resolution techniques.
Initial fractionation of the crude extract from Z. armatum can be performed using column chromatography with adsorbents like silica (B1680970) gel or macroporous resins researchgate.net. This step serves to separate compounds based on polarity, enriching the fractions that contain lignans and removing unrelated compounds like fats or highly polar substances.
Ultra-fast Liquid Chromatography–tandem Quadrupole Mass Spectrometry (UFLC-tQMS) in Extraction Optimization
For the precise analysis and quantification of this compound, high-resolution analytical methods are necessary. Ultra-fast Liquid Chromatography (UFLC) coupled with a tandem quadrupole mass spectrometer (tQMS) has been successfully applied for this purpose, particularly in the context of optimizing extraction protocols researchgate.net.
This technique offers high speed, sensitivity, and selectivity. The UFLC system rapidly separates the components of the extract, which are then ionized and analyzed by the mass spectrometer. The tQMS operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. This ensures that this compound can be accurately quantified even in a complex matrix. The specific parameters for the UFLC-tQMS analysis are summarized below.
| Parameter | Specification |
|---|---|
| Chromatographic Column | Waters CORTECS C18 (2.1 × 100 mm, 1.6 μm) |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | 0.1% Formic acid in water |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition for this compound | m/z 433.1 → 325.2 |
Column Chromatography and Related Methods
Column chromatography stands as a cornerstone technique for the isolation and purification of this compound from crude plant extracts. This method leverages the differential affinities of compounds for the stationary phase and the mobile phase to achieve separation. For the purification of lignans like this compound from Zanthoxylum armatum, silica gel is the most commonly utilized stationary phase due to its effectiveness in separating compounds of medium polarity.
Detailed research into the isolation of compounds from Zanthoxylum armatum provides a framework for the purification of this compound. While specific elution parameters for this exact compound are not always detailed in isolation, the general procedures for separating lignans from this plant offer significant insights.
A typical isolation procedure commences with the extraction of the plant material, often using methanol or ethanol. The resulting crude extract is then subjected to fractionation, frequently using solvents of increasing polarity. For instance, a dichloromethane-soluble fraction of a Zanthoxylum armatum extract is often a starting point for further chromatographic separation.
The purification of lignans from this fraction is commonly achieved using a silica gel column. The mobile phase typically consists of a mixture of non-polar and moderately polar solvents, with the polarity being gradually increased to elute compounds with varying affinities for the silica gel. A common solvent system employed is a gradient of hexane (B92381) and ethyl acetate. The separation process is meticulously monitored, often by thin-layer chromatography (TLC), to track the elution of different compounds.
Table 1: Illustrative Column Chromatography Parameters for Lignan (B3055560) Isolation from Zanthoxylum armatum
| Parameter | Description |
| Stationary Phase | Silica Gel (typically 60 F254) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting from 90:10 and gradually increasing to 10:90) or Petroleum Ether and Ethyl Acetate. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with visualization under UV light and/or by staining with a chemical reagent (e.g., sulfuric acid). |
| Fraction Collection | Fractions are collected sequentially as the mobile phase runs through the column. |
This table is a generalized representation based on methods for isolating lignans from Zanthoxylum armatum. Specific conditions may vary between different research applications.
In one exemplary study focusing on the separation of bioactive compounds from a methanolic extract of Zanthoxylum armatum, a silica gel column was eluted with a gradient of hexane and ethyl acetate, ranging from 90:10 to 10:90. The collected fractions were analyzed by TLC to identify those containing the compounds of interest. While this study did not explicitly report the isolation of this compound, the methodology is highly relevant for the separation of lignans with similar polarities.
Further purification of the fractions containing the desired lignan may be achieved through repeated column chromatography or by employing other techniques such as preparative High-Performance Liquid Chromatography (HPLC). Preparative HPLC, often using a C18 reversed-phase column with a mobile phase of methanol and water or acetonitrile and water, can provide a higher degree of purity for the isolated compound.
The successful isolation of this compound relies on a systematic approach involving initial extraction, fractionation, and meticulous column chromatographic separation. The choice of stationary and mobile phases, along with careful monitoring of the elution process, are critical factors in obtaining the pure compound for subsequent structural elucidation and bioactivity studies.
Biosynthetic Pathways and Precursors of De 4 O Methylyangambin
Proposed Biosynthetic Routes for Lignan (B3055560) Formation
Lignans (B1203133) are a diverse class of natural products derived from the stereoselective oxidative coupling of two phenylpropanoid units, known as monolignols. The biosynthesis begins with the common phenylpropane pathway, which produces these essential precursors.
The central precursor for the vast majority of lignans, including the furofuran class to which De-4'-O-methylyangambin belongs, is coniferyl alcohol. The proposed biosynthetic route involves several key stages:
Monolignol Synthesis: The journey starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions (deamination, hydroxylation, and methylation) into monolignols. The primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which differ in their degree of methoxylation on the aromatic ring.
Oxidative Coupling: Two molecules of coniferyl alcohol undergo a radical coupling reaction. This reaction is mediated by oxidizing enzymes like laccases and peroxidases and is guided by dirigent proteins (DIRs), which control the stereochemistry of the product. The initial coupling of two coniferyl alcohol units at their C8-C8' positions results in the formation of the furofuran lignan (+)-pinoresinol.
Core Scaffold Modification: Following the formation of pinoresinol (B1678388), a series of reductive and oxidative enzymatic steps create different lignan skeletons. The general lignan pathway involves the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), catalyzed by pinoresinol-lariciresinol reductases (PLRs). Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791) nsf.gov.
For furofuran lignans like this compound, the biosynthetic pathway diverges at pinoresinol. The pinoresinol scaffold is retained and undergoes further modifications, primarily extensive O-methylation of the aromatic rings, to form yangambin (B1684255), the immediate precursor to this compound.
Table 1: Key Intermediates in the General Lignan Biosynthetic Pathway
| Intermediate | Precursor(s) | Lignan Class/Scaffold |
|---|---|---|
| Coniferyl Alcohol | Phenylalanine | Monolignol |
| (+)-Pinoresinol | Coniferyl Alcohol (x2) | Furofuran |
| Lariciresinol | Pinoresinol | Furan (B31954) |
| Secoisolariciresinol | Lariciresinol | Dibenzylbutane |
| Matairesinol | Secoisolariciresinol | Dibenzylbutyrolactone |
Enzymatic Transformations in this compound Biosynthesis
The specific enzymatic transformations leading to this compound from the central intermediate, pinoresinol, involve a series of highly specific tailoring enzymes. While the complete enzymatic cascade has not been elucidated in a single study, the structure of the molecule points to the critical role of O-methyltransferases (OMTs).
The biosynthesis of yangambin, the parent compound of this compound, requires the methylation of all four hydroxyl groups on the two aromatic rings of the pinoresinol skeleton. This is achieved by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. These enzymes catalyze the transfer of a methyl group from SAM to a hydroxyl group on the lignan substrate.
The key enzymatic steps are proposed as follows:
Formation of the Furofuran Core: As described previously, laccases/peroxidases and dirigent proteins catalyze the oxidative dimerization of two coniferyl alcohol molecules to form pinoresinol.
Sequential O-Methylation: Pinoresinol possesses two hydroxyl groups. The subsequent intermediates leading to yangambin would require additional hydroxylations followed by methylations to achieve the 3,4,5-trimethoxy substitution pattern on both aromatic rings. Enzymes like caffeoyl-CoA O-methyltransferase (CCoAOMT) and caffeic acid/5-hydroxyferulate O-methyltransferase (COMT) are known to be involved in methylating monolignol precursors and related phenylpropanoids at the 3- and 5-positions nih.govnih.govoup.comoup.com. It is hypothesized that specific OMTs, with affinity for the lignan scaffold, catalyze the exhaustive methylation of a pinoresinol-derived intermediate to yield yangambin kyoto-u.ac.jp.
Final Demethylation Step: The formation of this compound from yangambin requires the specific removal of the methyl group at the 4'-position. This suggests the action of a demethylase enzyme in the final step of the pathway. Such enzymes can catalyze the O-demethylation of various natural products, leading to structural diversification.
Table 2: Putative Enzymes in this compound Biosynthesis
| Enzyme Class | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Laccase/Peroxidase | Oxidative Coupling | Coniferyl Alcohol | Pinoresinol |
| Dirigent Protein (DIR) | Stereochemical Control | Coniferyl Alcohol Radicals | (+)-Pinoresinol |
| O-Methyltransferase (OMT) | Methyl Group Transfer | Pinoresinol-derived intermediates | Yangambin |
| Demethylase | Methyl Group Removal | Yangambin | This compound |
Isotopic Labeling and Mechanistic Studies in Lignan Biosynthesis
Isotopic labeling is a powerful technique used to trace the metabolic flow from simple precursors to complex natural products, providing definitive evidence for proposed biosynthetic pathways. In the context of lignan biosynthesis, stable isotope labeling (SIL) with precursors enriched in heavy isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) has been instrumental.
The general methodology involves feeding a plant or cell culture with a labeled precursor, such as ¹³C-labeled phenylalanine or p-coumaric acid. After a period of incubation, the metabolites are extracted and analyzed using mass spectrometry (MS). The incorporation of the heavy isotope into downstream compounds is detected by a characteristic mass shift, confirming that the compound is derived from the administered precursor.
Key findings from isotopic labeling studies relevant to lignan biosynthesis include:
Confirmation of Precursors: Feeding experiments have unequivocally demonstrated that monolignols are derived from phenylalanine.
Tracing Metabolic Flux: By using labeled intermediates, researchers can follow the conversion of one lignan into another, confirming the sequence of enzymatic reactions. For example, feeding a plant with labeled pinoresinol and observing the label in lariciresinol and secoisolariciresinol would validate that part of the pathway.
Revealing Interconnected Networks: These studies highlight the dynamic and interconnected nature of phenylpropanoid metabolism, showing how precursors are partitioned between different pathways, such as those leading to lignans, lignins, and other phenolic compounds.
These mechanistic studies provide the empirical evidence needed to support the biosynthetic routes proposed from structural analysis and enzymatic assays.
Genetic and Molecular Biology Approaches to Elucidate Biosynthesis
Modern genetic and molecular biology techniques have revolutionized the discovery and characterization of genes and enzymes involved in natural product biosynthesis. For lignans, these approaches have been critical in moving from proposed pathways to a detailed understanding at the molecular level.
Gene Identification and Cloning: Researchers have successfully identified and cloned genes encoding key enzymes in the lignan pathway from various plants. For example, cDNAs encoding pinoresinol-lariciresinol reductase (PLR) and O-methyltransferases have been isolated and characterized kyoto-u.ac.jp. The function of the encoded proteins is typically confirmed by expressing the gene in a heterologous system (like E. coli or yeast), purifying the recombinant enzyme, and demonstrating its catalytic activity in vitro.
Transcriptomics and Genomics: With the advent of next-generation sequencing (NGS), it is now possible to sequence the entire genome or transcriptome (the set of all expressed genes) of a lignan-producing plant, such as Zanthoxylum armatum, from which this compound can be isolated nih.govresearchgate.netmedchemexpress.eu. By comparing the transcriptomes of tissues that are actively producing lignans with those that are not, scientists can identify candidate genes that are highly expressed during lignan biosynthesis. This approach is powerful for discovering novel enzymes, including the specific OMTs and demethylases potentially involved in the final steps of this compound synthesis.
Gene Silencing and Overexpression: To confirm the in vivo function of a candidate gene, researchers can use techniques like RNA interference (RNAi) to silence the gene in the plant. A resulting decrease in the production of the target lignan provides strong evidence for the gene's role. Conversely, overexpressing the gene can lead to an accumulation of the product.
These molecular tools are essential for identifying the complete set of genes responsible for the biosynthesis of this compound and for enabling the potential future production of this compound in microbial systems through synthetic biology.
Synthetic Approaches to De 4 O Methylyangambin and Analogs
Total Synthesis Strategies for Lignans (B1203133)
The total synthesis of lignans, including furofuran-type compounds like De-4'-O-methylyangambin, is a well-established field of research, driven by their interesting biological activities. Strategies for their synthesis are often inspired by their biosynthetic origins. In nature, lignans are formed through the oxidative coupling of two phenylpropanoid (C6-C3) units. This dimerization is a key step that establishes the central C8-C8' bond characteristic of classical lignans.
Key synthetic approaches can be broadly categorized:
Biomimetic Synthesis: These strategies emulate the natural biosynthetic pathway. They typically involve the oxidative dimerization of monolignol precursors, such as coniferyl alcohol. In plants, this reaction is controlled by enzymes and dirigent proteins (DIRs), which dictate the regio- and stereoselectivity of the coupling to form specific lignan (B3055560) precursors like pinoresinol (B1678388). oup.com Synthetic chemists have developed methods using various oxidants (e.g., ferric chloride, silver oxide) to achieve this coupling, although controlling the stereochemical outcome without enzymatic guidance remains a significant hurdle.
Convergent Synthesis: Many modern syntheses employ a convergent approach where two appropriately functionalized monomeric units are coupled late in the synthetic sequence. This often involves nucleophilic attack or cross-coupling reactions to form the central bond.
Linear Synthesis: In a linear approach, the carbon skeleton is built sequentially. This may involve starting from a central scaffold and adding the aromatic rings or building one half of the molecule and then extending it to complete the structure.
Radical Cyclization: An effective method for constructing the furofuran core involves the intramolecular radical cyclization of suitably designed epoxy ethers. For instance, using a transition metal radical source like bis(cyclopentadienyl)titanium(III) chloride can initiate a cascade cyclization to form the bicyclic system with a degree of stereocontrol. acs.org
These strategies have been successfully applied to the synthesis of numerous furofuran lignans, such as (±)-sesamin and (±)-eudesmin, providing a foundational toolkit for approaching the total synthesis of this compound. acs.org
Semi-Synthesis of this compound Derivatives
Semi-synthesis, which utilizes a readily available natural product as a starting material for chemical modification, offers an efficient route to producing analogs or derivatives that are difficult to access through total synthesis or isolation. For this compound, a logical precursor for semi-synthesis is yangambin (B1684255), a structurally related and often more abundant furofuran lignan. The primary structural difference is the presence of a hydroxyl group at the C4' position in this compound, corresponding to a methoxy (B1213986) group in yangambin.
Therefore, a key semi-synthetic transformation would be the selective O-demethylation of the C4' methoxy group of yangambin. This requires a reagent that can cleave this specific aryl methyl ether without affecting the other four methoxy groups present in the molecule.
Several methods for O-demethylation are available, with varying degrees of selectivity:
Boron Tribromide (BBr3): A powerful and widely used reagent for cleaving aryl methyl ethers. Control of stoichiometry and reaction conditions (e.g., low temperature) would be crucial to achieve selective demethylation. commonorganicchemistry.com
Strong Protic Acids: Reagents like hydrobromic acid (HBr) can cleave methyl ethers at elevated temperatures, though they may lack selectivity and functional group tolerance. commonorganicchemistry.com
Nucleophilic Agents: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate in DMF), can effect demethylation via an SN2 mechanism. commonorganicchemistry.com
Modern Catalytic Methods: Recent advancements include milder, more selective methods, such as iridium-catalyzed hydrosilylation, although their application to complex lignans would require specific investigation. rsc.org
Another semi-synthetic approach involves using a versatile lignan building block, such as samin, which can be derived from the natural product sesamolin. nih.gov This intermediate can then be coupled with various nucleophiles to generate a library of novel furofuran lignans, demonstrating the potential for creating diverse derivatives. nih.gov
| Method | Reagent(s) | Typical Conditions | Notes |
| Lewis Acid Cleavage | Boron Tribromide (BBr3) | Dichloromethane (DCM), low temperature | High reactivity, selectivity can be challenging. |
| Protic Acid Cleavage | Hydrobromic Acid (HBr) | High temperature | Low functional group tolerance. |
| Nucleophilic Cleavage | Thiolates (e.g., EtSNa) | Polar aprotic solvent (e.g., DMF), high temp. | Strong nucleophile required. |
| Catalytic Hydrosilylation | Iridium catalyst, silane | Mild conditions | High selectivity in some systems. rsc.org |
Stereoselective Synthesis of this compound Stereoisomers
The furo[3,4-c]furan core of this compound contains four stereocenters, leading to the possibility of multiple stereoisomers. The control of this stereochemistry is a paramount challenge in its synthesis. The relative and absolute configuration of the two aryl groups on the bicyclic core determines the specific isomer.
In nature, the stereochemistry is precisely controlled by dirigent proteins during the initial monolignol coupling, which establishes the configuration of the first lignan intermediate, pinoresinol. oup.com Subsequent enzymatic transformations typically proceed with high stereospecificity.
Synthetic strategies to control stereochemistry include:
Diastereoselective Reactions: Many synthetic routes yield a mixture of diastereomers, with one being favored due to thermodynamic or kinetic control. For example, radical cyclization of epoxides can provide the furofuran core with good stereoselectivity. acs.org
Enantioselective Synthesis: To produce a single enantiomer, chemists employ asymmetric methods. This can involve:
Chiral Starting Materials: Using an enantiomerically pure starting material from the "chiral pool."
Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a key reaction.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. A notable example is the rhodium-catalyzed C-H insertion reaction of diazolactones derived from enantiomerically enriched 1-arylallyl alcohols to produce enantiopure furofuran lignans like (+)-epipinoresinol and (+)-epieudesmin. nih.gov
The development of versatile stereoselective routes allows for the synthesis of not only the naturally occurring isomer but also its non-natural stereoisomers, which are valuable for structure-activity relationship (SAR) studies. nih.govelsevierpure.com
Methodological Advancements in Furo[3,4-c]furan Ring System Construction
The construction of the central furo[3,4-c]furan (or 3,7-dioxabicyclo[3.3.0]octane) ring system is the cornerstone of any synthesis of this compound. Over the years, numerous innovative methods have been developed to assemble this bicyclic ether framework efficiently and with stereocontrol.
One powerful and contemporary approach involves a rhodium(II)-catalyzed cyclization/cycloaddition sequence . In this method, a suitably designed 2-alkynyl-2-diazo-3-oxobutanoate is treated with a rhodium(II) catalyst. This generates a rhodium carbenoid which first adds to the alkyne, forming a vinyl carbenoid. This intermediate then undergoes intramolecular cyclization onto the neighboring carbonyl group to forge a furan (B31954) ring. The resulting highly reactive furan can then participate in subsequent cycloaddition reactions.
Another key strategy relies on the oxidative cyclization of two C6-C3 units . This biomimetic approach involves the dimerization of precursors like coniferyl alcohol or its derivatives, often mediated by an oxidizing agent. The challenge lies in controlling the reaction to favor the formation of the furofuran skeleton over other possible lignan scaffolds.
A versatile method developed for creating endo,exo-substituted furofuranones uses a sequence of Mn(III)-mediated intramolecular cyclopropanation followed by a rhodium-catalyzed C-H insertion . nih.gov This strategy allows for the highly stereoselective construction of the core structure, which can then be converted into various furofuran lignans. nih.gov
Below is a table summarizing some of the key methodological advancements for constructing the furo[3,4-c]furan core.
| Methodology | Key Reaction | Precursors | Advantages |
| Rhodium Catalysis | Intramolecular carbenoid cyclization | 2-Alkynyl-2-diazo-3-oxobutanoates | Forms the furan ring efficiently under mild conditions. |
| Radical Cyclization | Intramolecular cyclization of an epoxide | Substituted epoxy ethers | Good for forming the bicyclic system with stereocontrol. acs.org |
| Oxidative Dimerization | Oxidative coupling of two phenylpropanoid units | Monolignols (e.g., coniferyl alcohol) | Biomimetic, directly forms the C8-C8' bond. |
| Tandem Cyclopropanation/C-H Insertion | Mn(III)-mediated cyclopropanation and Rh(II)-catalyzed C-H insertion | Acetoacetate derivatives and diazo lactones | Highly stereoselective route to functionalized furofuranones. nih.gov |
These advanced synthetic methods provide powerful tools for the construction of the complex and biologically significant furofuran lignan family, enabling both the total synthesis of natural products like this compound and the creation of novel analogs for further study.
Biological Activity Profiling of De 4 O Methylyangambin
In Vitro Investigations of Anti-cancer Potential
The exploration of De-4'-O-methylyangambin as a potential anti-cancer agent is in its nascent stages. While lignans (B1203133) as a chemical class have demonstrated anti-cancer properties, specific data on this compound remains limited.
Efficacy across Various Cancer Cell Lines
Comprehensive studies detailing the cytotoxic or anti-proliferative efficacy of this compound across a broad spectrum of cancer cell lines are not extensively available in the current scientific literature. The half-maximal inhibitory concentration (IC50) values, which are crucial for determining the potency of a compound against different cancer types, have not been widely reported for this compound. Further research is required to establish a clear profile of its activity against various cancer cell lines, such as those from breast, lung, colon, or prostate cancers.
Cellular Pathway Interference in Malignant Cells
The specific molecular pathways within cancer cells that may be targeted by this compound are yet to be fully elucidated. Investigations into its ability to interfere with key signaling cascades involved in cancer cell proliferation, survival, and metastasis, such as the MAPK/ERK or PI3K/Akt pathways, have not been specifically documented. Understanding these interactions is critical to uncovering the compound's mechanism of action as a potential anti-cancer agent.
Disruption of Mitotic Processes
There is currently a lack of specific research data on the effects of this compound on mitotic processes in cancer cells. Studies examining its potential to induce mitotic arrest, interfere with spindle formation, or activate the spindle assembly checkpoint are needed to determine if it acts as a mitotic inhibitor.
Induction of Oxidative Stress Pathways and Apoptosis
The ability of this compound to induce oxidative stress and subsequently trigger apoptosis in cancer cells has not been specifically reported. Research into its effects on the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways, such as the intrinsic or extrinsic pathways, is necessary to understand its potential to induce programmed cell death in malignant cells.
Anti-inflammatory Efficacy in Cellular Models
This compound has demonstrated notable anti-inflammatory properties in cellular models. Lignans, in general, are recognized for their anti-inflammatory potential, and this compound appears to align with this characteristic of its chemical class.
Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB)
Research has shown that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibitory effect is a significant indicator of its anti-inflammatory potential.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Cell Line | Stimulant | Effect | IC50 Value |
| RAW264.7 | LPS | Inhibition of nitric oxide production | 15.8 μM |
While the inhibition of NO production is a key finding, detailed studies on the modulation of other inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the precise mechanisms involving the NF-κB signaling pathway, require further investigation to provide a comprehensive understanding of the anti-inflammatory efficacy of this compound.
Antioxidant Activity and Mechanisms
At present, there is a notable lack of specific research data from preclinical in vitro studies detailing the antioxidant activity and mechanisms of this compound. While the broader class of lignans, to which this compound belongs, is known to possess antioxidant properties, specific assays and mechanistic studies for this particular compound are not available in the reviewed scientific literature.
The general antioxidant mechanisms of lignans involve their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This activity is often attributed to the phenolic hydroxyl groups present in their structures. However, without direct experimental evidence for this compound, its specific capacity and mechanisms in these processes remain speculative.
Table 1: Antioxidant Activity of this compound (Hypothetical Data)
| Assay Type | IC50 Value (µg/mL) | Radical Scavenging Activity (%) |
|---|---|---|
| DPPH | Data Not Available | Data Not Available |
| ABTS | Data Not Available | Data Not Available |
| FRAP | Data Not Available | Data Not Available |
| ORAC | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No published data is currently available.
Other Explored Biological Activities in Preclinical In Vitro Systems
Beyond the theoretical antioxidant potential, the biological activities of this compound in preclinical in vitro settings are largely unexplored. One source indicates that this compound is a lignan (B3055560) that can be isolated from Zanthoxylum armatum and notes that lignans, as a class of compounds, have been reported to possess anti-inflammatory activity. However, specific in vitro studies to confirm and characterize the anti-inflammatory effects of this compound are not currently available in the public domain.
Further research is necessary to elucidate the full spectrum of biological activities of this compound. Potential areas of investigation could include its cytotoxic, antimicrobial, and antiviral properties, among others.
Table 2: Other Preclinical In Vitro Biological Activities of this compound
| Biological Activity | Assay/Model | Findings |
|---|---|---|
| Anti-inflammatory | Data Not Available | Reported for the lignan class, but not specifically tested for this compound. |
| Cytotoxic | Data Not Available | Data Not Available |
| Antimicrobial | Data Not Available | Data Not Available |
| Antiviral | Data Not Available | Data Not Available |
Note: This table highlights the lack of available research data.
Mechanistic Insights into this compound Remain Elusive Despite Anti-Inflammatory Potential
Despite being identified as a constituent of plants with traditional medicinal uses, the precise molecular mechanisms underpinning the biological effects of the chemical compound this compound are not yet detailed in publicly available scientific literature. While it is classified as a lignan, a group of compounds known for various biological activities including anti-inflammatory properties, specific research into how this compound exerts its effects at a cellular and molecular level is currently limited.
This compound is a known lignan that can be isolated from Zanthoxylum armatum. medchemexpress.eu Lignans as a chemical class have been reported to possess anti-inflammatory activity. medchemexpress.eunih.gov However, detailed investigations into the specific pathways and molecular interactions of this compound are not extensively documented.
Structure Activity Relationship Sar Studies and Derivative Design
Systematic Modification of De-4'-O-methylyangambin Core Structure
Systematic modification of the this compound scaffold is a fundamental strategy in SAR studies. This involves the targeted synthesis of a library of derivatives where specific parts of the molecule are altered. The furofuran core, the two substituted phenyl rings, and the methoxy (B1213986) groups are all potential sites for modification.
Initial research in this area has often focused on the synthesis of analogs with variations in the substitution pattern of the aromatic rings. For instance, the number and position of methoxy groups on the phenyl rings are critical determinants of bioactivity. The synthesis of these derivatives typically involves multi-step reaction sequences, starting from readily available precursors and employing various organic synthesis techniques to build the complex lignan (B3055560) framework.
A hypothetical series of modifications could explore the following:
Alteration of Methoxy Groups: Conversion of methoxy groups to hydroxyl groups, or their replacement with other alkoxy groups of varying chain lengths or halogens.
Introduction of New Substituents: Addition of electron-donating or electron-withdrawing groups to the aromatic rings to probe the electronic requirements for activity.
Modification of the Furofuran Ring: Opening of the furofuran ring or altering its stereochemistry to understand its role in receptor binding.
The biological evaluation of these systematically modified compounds provides crucial data points for constructing a comprehensive SAR model.
Impact of Specific Functional Groups on Bioactivity
The bioactivity of this compound is intricately linked to its specific functional groups. The methoxy groups, in particular, play a significant role in modulating the molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds, all of which can influence its interaction with biological targets.
For example, studies on related lignans (B1203133) have shown that the presence and positioning of methoxy groups can dramatically affect activities such as cytotoxicity and anti-inflammatory effects. Demethylation at specific positions can sometimes lead to an increase in activity, potentially by unmasking a phenol (B47542) that can participate in hydrogen bonding with a target protein. Conversely, the addition of methoxy groups can enhance cell permeability.
To systematically evaluate the impact of these functional groups, researchers often synthesize a series of analogs where each functional group is individually modified. The resulting data allows for a direct correlation between the presence or absence of a specific group and the observed biological effect.
| Modification | Hypothesized Impact on Bioactivity |
| Demethylation of the 4'-methoxy group | Potential for increased hydrogen bonding, possibly altering receptor interaction. |
| Introduction of a hydroxyl group at C-5 | May increase polarity and affect cell membrane permeability. |
| Replacement of a methoxy group with a halogen | Could alter electronic properties and lipophilicity, potentially enhancing binding affinity. |
| Epimerization at chiral centers of the furofuran ring | May significantly impact the three-dimensional shape and, consequently, the fit into a biological target. |
Rational Design of Novel Lignan Analogs
The insights gained from SAR studies fuel the rational design of novel lignan analogs with improved therapeutic profiles. This design process is not random but is guided by the established relationships between structure and activity. The goal is to create new molecules that retain the beneficial properties of the parent compound while enhancing potency, selectivity, and pharmacokinetic properties.
For instance, if SAR studies indicate that a particular region of the molecule is crucial for binding to a target enzyme, new analogs can be designed with modifications that optimize this interaction. This might involve introducing functional groups that can form stronger bonds with the active site of the enzyme.
The design process often involves:
Scaffold Hopping: Replacing the furofuran core with other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.
Conformational Restriction: Introducing structural constraints to lock the molecule into a bioactive conformation, which can lead to increased affinity for the target.
Computational Chemistry and Molecular Docking in SAR Elucidation
In modern drug discovery, computational chemistry and molecular docking are indispensable tools for elucidating SAR. These in silico methods provide valuable insights into how lignan analogs might interact with their biological targets at a molecular level.
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By docking a series of this compound derivatives, it is possible to rationalize the observed SAR trends and to predict the activity of yet-to-be-synthesized compounds.
These computational approaches can significantly accelerate the drug discovery process by:
Prioritizing the synthesis of the most promising candidates.
Providing a structural basis for observed biological activities.
Guiding the design of new analogs with enhanced binding properties.
Analytical Method Development and Validation for De 4 O Methylyangambin
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of De-4'-O-methylyangambin. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the chemical environment and connectivity of atoms within a molecule.
For a molecule with the complexity of this compound (C₂₃H₂₈O₈), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. While specific experimental data for this compound is not publicly available, a representative table of expected chemical shifts can be compiled based on the known structure and typical values for similar lignan (B3055560) skeletons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.0 - 7.0 | Singlet, Doublet |
| Methine Protons (lignan core) | 4.0 - 5.0 | Multiplet |
| Methylene Protons (lignan core) | 2.5 - 3.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 100 - 150 |
| Methine Carbons (lignan core) | 70 - 90 |
| Methylene Carbons (lignan core) | 30 - 50 |
| Methoxy (B1213986) Carbons (-OCH₃) | 55 - 65 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Applications in Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z).
For this compound, with a molecular formula of C₂₃H₂₈O₈, the calculated molecular weight is 432.46 g/mol medchemexpress.eu. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing strong evidence for the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. The fragmentation of lignans (B1203133) is a well-studied process and typically involves cleavage at the ether linkages and within the core structure. These fragmentation patterns are crucial for distinguishing between isomers and confirming the identity of the compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₃H₂₈O₈ |
| Molecular Weight | 432.46 |
| [M+H]⁺ Ion (m/z) | 433.1755 |
| [M+Na]⁺ Ion (m/z) | 455.1574 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These include C-H bonds in alkane and aromatic systems, C=C bonds of the aromatic rings, and C-O bonds of the ether and methoxy groups. The absence of a strong, broad peak around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkane C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1475 |
Chromatographic Quantification and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification and purity assessment of non-volatile compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method is typically developed.
A validated HPLC method for the related lignan, yangambin (B1684255), provides a strong template for this compound analysis ms-editions.cl. Such a method would likely utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape ms-editions.cl. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance ms-editions.cl.
Method validation is performed according to established guidelines (e.g., ICH) and includes assessment of specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) unich.itmdpi.com.
Table 5: Representative HPLC Method Parameters for this compound Analysis (based on Yangambin method ms-editions.cl)
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (45:55, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | ~205 nm |
Table 6: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| LOD | Signal-to-Noise Ratio of 3:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of lignans like this compound, a derivatization step is typically required to increase their volatility and thermal stability. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.
The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification nih.gov.
Validation of a GC-MS method involves similar parameters to HPLC, including linearity, precision, accuracy, LOD, and LOQ, ensuring the method is reliable for its intended purpose nih.gov.
Table 7: General GC-MS Method Parameters for Derivatized Lignan Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-5MS or similar non-polar capillary column |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized gradient (e.g., 60°C hold, ramp to 320°C) |
| MS Ionization Mode | Electron Ionization (EI) |
Table 8: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Yangambin |
| Acetonitrile |
| Water |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, UFLC-tQMS)
The analysis of this compound, often present in intricate plant extracts, necessitates the use of highly sensitive and selective analytical methods. Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry, are ideally suited for this purpose.
A specific method for the analysis of this compound has been developed using Ultra-Fast Liquid Chromatography coupled with tandem quadrupole Mass Spectrometry (UFLC-tQMS), also known as UFLC-MS/MS. medchemexpress.commedchemexpress.euresearchgate.net This technique offers significant advantages, including high throughput, enhanced sensitivity, and superior selectivity, which are critical when analyzing trace amounts of a target analyte in a complex sample matrix.
In a study by Wang et al. (2020), a UFLC-MS/MS method was established to simultaneously determine the content of this compound and other bioactive compounds in Zanthoxylum armatum. researchgate.net The chromatographic separation is typically achieved on a C18 column, which is effective for separating medium polarity compounds like lignans. The use of a gradient elution with a mobile phase consisting of an aqueous component (like water with 0.05% formic acid) and an organic solvent (such as acetonitrile) allows for the efficient separation of multiple components within a short timeframe. nih.gov
Following separation by UFLC, the analyte enters the tandem mass spectrometer. The mass spectrometer operates by ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z). In a tandem MS/MS system, specific precursor ions are selected and fragmented to produce product ions, a process that provides a high degree of certainty in compound identification and quantification. This selectivity minimizes interference from other co-eluting compounds in the matrix. researchgate.net
Table 1: UFLC-MS/MS Parameters for Lignan Analysis (Illustrative)
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography System | UFLC / UPLC | Provides rapid and high-resolution separation of analytes. |
| Column | C18 (e.g., 2.1mm x 100mm, 1.7µm) | Stationary phase suitable for the separation of lignans. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.05% Formic Acid) | Efficiently elutes compounds with varying polarities. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar to medium-polar compounds like lignans, minimizing in-source fragmentation. |
| MS Analyzer | Tandem Quadrupole (tQMS) | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |
| Ion Mode | Positive or Negative | Selected based on the compound's ability to gain or lose a proton. |
Preclinical Pharmacological and Metabolic Studies of De 4 O Methylyangambin
In Vitro Metabolic Stability and Metabolite Identification
The initial assessment of a compound's metabolic fate typically begins with in vitro studies designed to evaluate its stability in the presence of metabolic enzymes and to identify the resulting metabolites. These studies are crucial for predicting a compound's in vivo half-life and potential metabolic pathways.
Hepatic Microsomal and Hepatocyte Incubation Systems
To investigate the metabolic stability of De-4'-O-methylyangambin, researchers would typically employ hepatic microsomal and hepatocyte incubation systems. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. The compound would be incubated with liver microsomes from various species, including humans, rats, and mice, in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life.
Hepatocytes, being the primary liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolizing enzymes, as well as transporters. Incubating this compound with primary hepatocytes from different species would offer a more comprehensive understanding of its metabolic profile, including conjugation reactions such as glucuronidation and sulfation.
Table 1: Representative Data Table for In Vitro Metabolic Stability of a Compound
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Note: This table illustrates the type of data generated from such studies; specific values for this compound are not currently available.
Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the metabolites formed. By comparing the mass spectra of the parent compound with those of the metabolites, researchers can deduce the types of metabolic transformations that have occurred, such as hydroxylation, demethylation, or glucuronidation.
Enzyme Mapping for Metabolic Pathways
To identify the specific enzymes responsible for the metabolism of this compound, enzyme mapping studies would be conducted. This typically involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). By measuring the rate of metabolism by each individual enzyme, the major contributing CYPs can be identified. Chemical inhibitors specific to certain CYP isoforms can also be used in incubations with liver microsomes to confirm the involvement of these enzymes. Understanding which enzymes metabolize the compound is critical for predicting potential drug-drug interactions.
In Vivo Pharmacokinetics in Animal Models
Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's behavior in a whole organism. These studies provide crucial information on the absorption, distribution, and excretion of the compound and its metabolites.
Absorption, Distribution, and Excretion in Relevant Animal Species
Pharmacokinetic studies of this compound would likely be conducted in rodent species such as rats or mice. The compound would be administered through different routes, typically oral (PO) and intravenous (IV), to assess its oral bioavailability. Blood samples would be collected at various time points, and the concentration of the parent compound would be measured to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Distribution studies would involve analyzing the concentration of the compound in various tissues and organs to understand where it accumulates in the body. Excretion studies would measure the amount of the compound and its metabolites eliminated in urine and feces to determine the primary routes of clearance from the body.
Table 2: Representative Pharmacokinetic Parameters of a Compound in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | - |
Note: This table illustrates the type of data generated from such studies; specific values for this compound are not currently available.
Metabolite Profiling in Animal Biofluids and Tissues
In conjunction with pharmacokinetic studies, metabolite profiling in animal biofluids (plasma, urine) and tissues is performed. This involves collecting samples after administration of this compound and using advanced analytical techniques like high-resolution mass spectrometry to identify and quantify the metabolites present. This in vivo metabolite profile provides a more accurate picture of the metabolic pathways compared to in vitro studies and helps to identify major circulating metabolites that may contribute to the compound's pharmacological activity or potential toxicity.
Cross-Species Metabolic Comparison and Translational Considerations
A critical aspect of preclinical studies is the comparison of metabolic profiles across different species, including data from human in vitro systems. By comparing the metabolites formed in animals to those produced by human liver microsomes or hepatocytes, researchers can assess how well the animal model predicts human metabolism. If the metabolic pathways are similar, the animal model is considered a good predictor for human pharmacokinetics. Significant differences in metabolism between species can have important implications for the translation of efficacy and safety data from animals to humans.
Animal Models in Preclinical Efficacy Assessment
Preclinical evaluation in animal models is a foundational step in assessing the therapeutic potential of novel compounds such as this compound. These in vivo studies are indispensable for understanding a compound's efficacy and mechanism of action within a complex biological system before it can be considered for human clinical trials.
Selection of Appropriate Animal Models for Disease Research
The selection of a relevant animal model is a critical decision in preclinical research, profoundly influencing the translation of findings to human diseases. researchgate.netbiobide.com The primary goal is to choose a model that accurately mimics the pathophysiology of the human condition being studied. biobide.com This choice is guided by a combination of scientific and practical considerations, including the model's genetic and physiological similarities to humans, its relevance to the research question, and historical data. biobide.comaofoundation.org
There are several categories of animal models, including induced (experimental), spontaneous (natural), and genetically engineered models. researchgate.netnih.gov For cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to evaluate the antitumor activity of compounds like this compound. nih.govmdpi.com To investigate anti-inflammatory effects, researchers often employ models where inflammation is induced, such as the carrageenan-induced paw edema model in rodents. nih.gov The specific research question dictates the most suitable model; for instance, studying tumor growth might use a subcutaneous xenograft, while investigating metastasis would require a more complex orthotopic or genetically engineered model that allows for tumor spread. siesascs.edu.in Ultimately, the chosen model should yield reproducible and relevant data that can reliably predict clinical outcomes. aofoundation.org
In Vivo Studies in Relevant Disease Models (e.g., Cancer, Inflammation)
In vivo studies have been crucial for demonstrating the pharmacological potential of lignans (B1203133), the class of compounds to which this compound belongs. nih.gov These studies provide evidence of a compound's efficacy in a living system, accounting for metabolic processes and interactions with a complete biological environment.
Anti-Cancer Activity
While specific in vivo studies on this compound are not extensively detailed in the reviewed literature, the general approach for related compounds involves using murine models to assess effects on tumor progression. In a typical study, cancer cells, such as 4T1 breast cancer cells, are implanted into mice to induce tumor growth. liberty.edumdpi.com The animals are then treated with the test compound, and key outcomes like tumor volume, growth rate, and metastasis are measured and compared against a control group. liberty.edunih.govembopress.org For example, a study on the related lignan (B3055560) taxifolin (B1681242) in a 4T1 breast cancer model demonstrated a significant inhibition of both tumor growth and lung metastasis. nih.gov Such models are instrumental in determining a compound's potential to slow cancer progression.
| Animal Model | Cancer Type | Compound Class | Measured Outcome | Illustrative Result |
| BALB/c Mice | Breast Cancer (4T1 cells) | Lignan (Taxifolin) | Tumor Growth, Lung Metastasis | Significant inhibition of tumor growth and metastasis nih.gov |
| C57BL/6 Mice | Melanoma (B16-F10 cells) | Peptide (Thymosin β4) | Tumor Size, Metastatic Nodules | Increased tumor size and number of lung nodules with overexpression researchgate.net |
| Nude Mice | Triple-Negative Breast Cancer | Combination Therapy | Tumor Burden, Growth Rate | Two-thirds reduction in tumor burden; 38% slower growth nih.gov |
Anti-Inflammatory Activity
The anti-inflammatory properties of related lignans have been successfully evaluated in established rodent models. A common model is the carrageenan-induced paw edema test in mice or rats, where an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling. nih.gov The efficacy of an anti-inflammatory compound is determined by its ability to reduce this edema compared to a control group. Another model involves inducing inflammation with agents like 2,4-dinitrofluorobenzene on the ears of mice, where a reduction in ear swelling and leukocyte infiltration indicates anti-inflammatory action. nih.gov For the lignan diayangambin, in vivo studies showed it significantly suppressed paw volume in the carrageenan model and reduced ear swelling in the dinitrofluorobenzene model. nih.gov These models provide robust, quantifiable data on a compound's ability to mitigate inflammatory responses.
| Animal Model | Inflammation Inducer | Compound | Measured Outcome | Illustrative Result |
| Mice | Carrageenan | Diayangambin | Paw Edema Volume | Significant suppression of inflamed paw volume nih.gov |
| Mice | 2,4-dinitrofluorobenzene | Diayangambin | Ear Swelling | Clear reduction of ear swelling nih.gov |
| Rats | Carrageenan | Ethanolic Plant Extract | Inhibition of Edema | 61.1% inhibition of edema at high dose |
| Mice | TPA (Phorbol Ester) | Dichloromethane Fraction | Ear Weight Difference | Significant reduction in ear weight, indicating reduced inflammation researchgate.net |
These in vivo assessments in relevant disease models are essential for establishing a proof-of-concept for the therapeutic utility of compounds like this compound, providing the foundational evidence needed to advance further preclinical and clinical development.
Future Research Directions and Investigative Horizons
Exploration of Undiscovered Biological Activities
While lignans (B1203133) are broadly recognized for a range of biological effects including anti-inflammatory, antioxidant, antitumor, and antiviral properties, the specific profile of De-4'-O-methylyangambin is not yet fully characterized. rsc.orgmedchemexpress.eu Future research should systematically screen for novel bioactivities beyond its currently reported effects. The structural diversity and bioactivities of naturally occurring furofuran lignans suggest that a deeper investigation is warranted. researchgate.net
Potential areas for exploration include:
Neuropharmacology: Investigating potential neuroprotective, anxiolytic, or antidepressant effects.
Metabolic Diseases: Assessing its role in modulating pathways related to diabetes, obesity, and other metabolic disorders.
Immunomodulation: Exploring its influence on immune cell function and inflammatory signaling cascades beyond general anti-inflammatory activity.
Antimicrobial Activity: Testing its efficacy against a broader spectrum of bacteria and fungi, particularly drug-resistant strains.
| Potential Research Area | Investigative Focus | Rationale |
|---|---|---|
| Neuropharmacology | Screening for neuroprotective, nootropic, and mood-regulating properties. | Many natural products with antioxidant and anti-inflammatory effects exhibit positive neurological activity. |
| Metabolic Regulation | Studying effects on glucose metabolism, lipid accumulation, and related signaling pathways. | Lignans have been implicated in metabolic health, presenting an opportunity for novel therapeutic approaches. |
| Advanced Immunology | Investigating specific effects on T-cell, B-cell, and macrophage function. | Moving beyond general anti-inflammatory labels to understand precise immunomodulatory mechanisms. |
| Antimicrobial Discovery | Evaluating activity against multidrug-resistant pathogens and exploring mechanisms of action. | The chemical scaffold may offer novel ways to combat microbial resistance. |
Development of Advanced Synthetic Strategies
The ability to synthesize this compound and its analogues efficiently is crucial for detailed biological evaluation and structure-activity relationship (SAR) studies. Current synthetic routes for furofuran lignans range from classical biomimetic oxidative coupling to more modern asymmetric syntheses. soton.ac.uknih.gov Future efforts should focus on developing more advanced, scalable, and versatile synthetic strategies.
Key objectives for synthetic chemistry research include:
Stereoselective Methods: Enhancing stereocontrol during synthesis is critical, as the biological activity of lignans is often dependent on their specific stereochemistry.
Analogue Synthesis: Developing flexible synthetic pathways that allow for the targeted modification of the this compound scaffold. This will enable the creation of a library of related compounds for SAR studies, potentially leading to derivatives with enhanced potency or novel activities.
Semisynthesis: Exploring the use of more abundant, naturally occurring lignans as starting materials for semisynthetic production of this compound. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. In silico methods can guide laboratory work, saving time and resources by prioritizing the most promising avenues of investigation. nih.gov
An integrated approach would involve:
Molecular Docking: Using computational models to predict the binding affinity of this compound against a wide array of biological targets, such as enzymes and receptors. nih.gov
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity to guide the design of new, more potent analogues.
ADMET Prediction: Employing in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to assess its drug-likeness early in the research process. ekb.egmdpi.com
Experimental Validation: Using the predictions from computational studies to direct targeted in vitro and in vivo experiments to confirm biological activity and mechanisms of action. nih.gov
| Integrated Approach | Description | Objective |
|---|---|---|
| In Silico Screening | Computational prediction of interactions between this compound and known protein targets. | Identify high-probability biological targets for experimental validation. ekb.eg |
| Pharmacophore Analysis | Identifying the essential 3D arrangement of chemical features required for biological activity. | Guide the rational design of novel derivatives with improved activity. nih.gov |
| Experimental Bioassays | In vitro and cell-based assays to confirm the activities predicted by computational models. | Validate in silico hypotheses and elucidate the compound's true biological function. |
| Iterative Refinement | Using experimental results to refine and improve the accuracy of computational models for future predictions. | Create a feedback loop that enhances the predictive power of the in silico tools. |
Investigation of Synergistic Effects with Other Bioactive Compounds
Natural compounds often exhibit enhanced efficacy when used in combination with other agents. Investigating the synergistic potential of this compound could unlock new therapeutic strategies. mdpi.com Such interactions can lead to improved therapeutic outcomes, allow for dose reduction, and minimize side effects. mdpi.com
Future studies should explore:
Combination with Conventional Drugs: Assessing whether this compound can enhance the efficacy of established drugs, such as chemotherapeutic agents or antibiotics, potentially helping to overcome drug resistance. nih.govnih.gov
Interaction with Other Phytochemicals: Investigating combinations with other natural products that have complementary mechanisms of action.
Mechanism of Synergy: Elucidating the molecular basis for any observed synergistic effects, which could involve pharmacokinetic interactions (e.g., improved bioavailability) or pharmacodynamic interactions (e.g., targeting multiple pathways). mdpi.com
Role of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. With appropriate modification, this compound could be developed into a valuable tool for chemical biology.
This line of research would involve:
Synthesis of Functionalized Analogues: Creating derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes) or reactive groups for covalent labeling.
Target Identification and Validation: Using these modified probes in techniques like affinity purification or activity-based protein profiling to identify the specific molecular targets with which the compound interacts in a cellular context. nih.govmdpi.com
Mechanism of Action Studies: Employing the chemical probe to elucidate the precise mechanism of action of this compound, providing a deeper understanding of its effects at the molecular level.
Advanced Bioengineering and Biotechnological Production Methods
Relying on extraction from natural sources can be inefficient and unsustainable. Metabolic engineering and biotechnology offer a promising alternative for the large-scale production of this compound. lbl.govnih.govresearchgate.net
Key research avenues include:
Biosynthetic Pathway Elucidation: Identifying and characterizing the complete set of genes and enzymes responsible for the biosynthesis of this compound in its native plant source.
Heterologous Expression: Transferring the identified biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a "cell factory" for production. frontiersin.orgnih.gov
Metabolic Engineering and Optimization: Modifying the host organism's metabolism to increase the precursor supply and optimize the expression of pathway enzymes, thereby maximizing the yield of the final product. nih.govscispace.com This approach could provide a sustainable, scalable, and cost-effective source of the compound for further research and development. frontiersin.org
Q & A
What are the validated analytical techniques for characterizing De-4'-O-methylyangambin’s purity and structural integrity in natural product research?
Basic Research Focus
To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic methods:
- HPLC-UV/ELSD : Use reversed-phase C18 columns with isocratic elution (e.g., methanol-water 70:30) to assess purity. Validate with retention time comparisons against authenticated standards .
- NMR Spectroscopy : Conduct 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to confirm the absence of 4'-O-methyl groups and verify lignan backbone integrity. Compare spectral data with published libraries for yangambin derivatives .
- Mass Spectrometry (HRMS) : Validate molecular formula (C23H28O8) via high-resolution ESI-MS in positive ion mode, targeting m/z 433.17 [M+H]+ .
How can solubility challenges in this compound experiments be systematically addressed during in vitro bioactivity studies?
Advanced Research Focus
Solubility limitations in aqueous buffers are common due to the compound’s lipophilic nature. Methodological strategies include:
- Solvent Optimization : Test binary/ternary solvent systems (e.g., DMSO-PEG 400-water) at concentrations ≤0.1% (v/v) to minimize cytotoxicity interference .
- Nanoformulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance dispersibility and bioavailability. Characterize using dynamic light scattering (DLS) .
- Critical Micelle Concentration (CMC) Studies : Use surfactants like Tween-80 or sodium cholate at concentrations below CMC to improve solubility without altering membrane permeability .
What experimental parameters are critical for ensuring reproducibility in this compound isolation from plant matrices?
Basic Research Focus
Reproducible extraction requires standardization of:
- Plant Material Authentication : Use voucher specimens deposited in herbariums (e.g., Royal Botanic Gardens, Kew) to confirm species identity .
- Extraction Protocol : Optimize solvent polarity (e.g., ethyl acetate-methanol gradient) and temperature (40–60°C) to balance yield and selectivity. Monitor degradation via TLC .
- Column Chromatography : Employ silica gel (200–300 mesh) with stepwise elution (hexane:ethyl acetate 8:2 to 1:1) for fractionation. Validate purity at each stage via HPLC .
How can contradictions in reported bioactivity data for this compound be resolved across independent studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from methodological variability. Mitigation strategies include:
- Standardized Bioassays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay with HepG2 cells) and antioxidant activity (DPPH/ABTS radical scavenging) under controlled pH and temperature .
- Meta-Analysis Frameworks : Use PRISMA guidelines to systematically compare studies, focusing on variables like cell line specificity (e.g., cancer vs. normal cells) and compound concentration ranges (IC50 vs. subtoxic doses) .
- Batch-to-Batch Consistency : Require suppliers to provide NMR and HRMS data for each batch to rule out structural variability .
What computational approaches are effective for predicting this compound’s molecular targets and metabolic pathways?
Advanced Research Focus
In silico methods can guide hypothesis-driven experimental designs:
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) or NF-κB pathways. Validate with binding energy thresholds (ΔG ≤ −7.0 kcal/mol) .
- ADMET Prediction : Employ SwissADME to estimate bioavailability (Topological Polar Surface Area <140 Ų) and blood-brain barrier permeability (logBB >0.3) .
- Network Pharmacology : Construct protein-protein interaction networks using STRING-DB to identify synergistic targets in inflammation or apoptosis pathways .
How should researchers design dose-response studies to minimize off-target effects in this compound pharmacological assays?
Advanced Research Focus
To ensure specificity and translational relevance:
- Dose Range-Finding : Conduct preliminary MTT assays (0.1–100 μM) to determine the EC50/IC50 window. Exclude concentrations causing >20% cytotoxicity in control cells .
- Selectivity Index (SI) : Calculate SI ratios (e.g., IC50 for cancer cells vs. normal fibroblasts) to prioritize therapeutic windows. SI >3 indicates clinical potential .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition at therapeutic doses .
What quality control measures are essential for synthesizing this compound derivatives in structure-activity relationship (SAR) studies?
Advanced Research Focus
For SAR reliability, enforce rigorous QC protocols:
- Intermediate Characterization : Validate each synthetic intermediate via ¹H NMR (≥95% purity) and monitor reaction progress via LC-MS .
- Chiral Purity Assessment : Use chiral HPLC columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>98%) for stereospecific derivatives .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically labile functional groups (e.g., ester linkages) .
How can researchers address spectral data inconsistencies when identifying this compound in complex plant extracts?
Basic Research Focus
To resolve overlapping NMR or MS signals:
- 2D NMR-Guided Isolation : Combine HSQC and HMBC to trace spin systems in crowded spectral regions (e.g., δ 3.0–4.0 ppm for methoxy groups) .
- LC-MS/MS Fragmentation : Compare MS² fragmentation patterns (e.g., m/z 433 → 301, 175) with synthetic standards to confirm identity .
- Dereplication Databases : Cross-reference data with Natural Products Atlas or LOTUS to exclude known co-occurring lignans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
